Methyl DL-lysinate dihydrochloride

Overview

Description

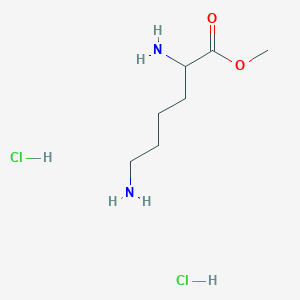

Methyl DL-lysinate dihydrochloride is a chemical compound with the molecular formula C7H17ClN2O2 and a molecular weight of 196.68 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H18Cl2N2O2 . The average mass of the molecule is 233.136 Da and the monoisotopic mass is 232.074539 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources .Scientific Research Applications

Enzyme Activity and Chromogenic Substrates

One study discusses the synthesis and properties of compounds hydrolyzed by trypsin, highlighting the utility of chromogenic substrates in enzyme activity assays. Such compounds, including derivatives related to lysine, allow for the colorimetric tracking of enzymatic reactions, providing tools for biochemical analysis and enzyme kinetics studies (Erlanger, Kokowsky, & Cohen, 1961).

Inhibitor Studies

Another significant application is found in the synthesis of inhibitors for specific enzymes, such as nitric oxide synthase. Compounds structurally related to Methyl DL-lysinate dihydrochloride have been developed and shown to be potent and selective inhibitors, useful in the study of enzyme regulation and potential therapeutic applications (Moore et al., 1994).

Synthesis and Chemical Analysis

Research also extends to the chemical synthesis of DL-Lysine derivatives, demonstrating methodologies for producing these compounds from different starting materials. This area of study is crucial for developing synthetic routes for research chemicals and potential therapeutic agents (Saotome & Kodaira, 1962).

Histone Modification Research

Histone modification, particularly lysine methylation, plays a vital role in gene expression regulation and chromatin structure. Studies have shown that lysine methylation status is a key factor in activating or silencing genes, with this compound and related compounds serving as models or tools in dissecting these epigenetic mechanisms (Santos‐Rosa et al., 2002).

Biophysical Studies of Membrane Structure

Dansyl lysine, a compound related to this compound, has been used in studies investigating membrane structures, exploiting its fluorescent properties to examine lipid-phase equilibria and membrane heterogeneity (Humphries & Lovejoy, 1983).

Safety and Hazards

In terms of safety, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Methyl DL-lysinate dihydrochloride . In case of accidental ingestion or inhalation, it’s recommended to seek immediate medical attention . For firefighting measures, use dry chemical, carbon dioxide or alcohol-resistant foam .

Mechanism of Action

Target of Action

Methyl DL-lysinate dihydrochloride is a derivative of lysine , an essential amino acid that plays a crucial role in protein synthesis and metabolism. The primary targets of this compound are likely to be the same as those of lysine, which include the proteins and enzymes involved in these processes .

Mode of Action

Lysine is known to act as a site for hydrogen binding and a general base in catalysis . It undergoes common posttranslational modifications such as methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving lysine. Lysine plays a critical role in protein synthesis and metabolism . It is also involved in the posttranslational modification of certain proteins, marking them for secretion from the cell .

Pharmacokinetics

As a water-soluble compound , it is expected to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of lysine, given their structural similarity. Lysine is essential for the synthesis of proteins, which are crucial for numerous cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored at room temperature . Additionally, its action and efficacy could be influenced by the pH and ionic strength of its environment, as these factors can affect the ionization state of the compound and its interactions with its targets.

properties

IUPAC Name |

methyl 2,6-diaminohexanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZCBVCQHOJXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34015-48-0 | |

| Record name | Methyl DL-lysinate dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034015480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl DL-lysinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

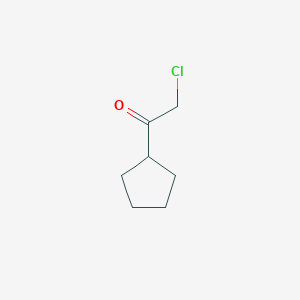

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

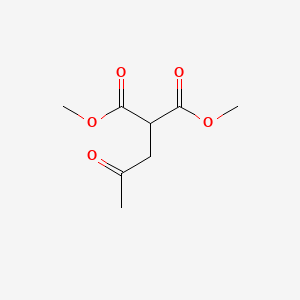

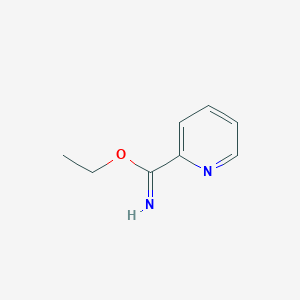

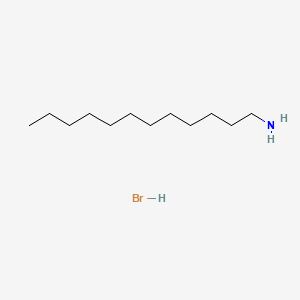

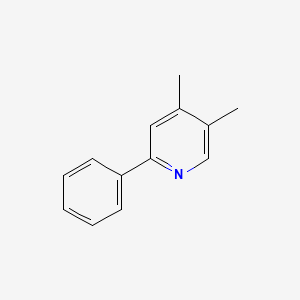

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Chlorophenyl)ethyl]-N-methylamine](/img/structure/B1601351.png)